molecular formula C8H14INO2 B049144 1-Boc-3-iodoazetidine CAS No. 254454-54-1

1-Boc-3-iodoazetidine

Cat. No.: B049144
CAS No.: 254454-54-1
M. Wt: 283.11 g/mol
InChI Key: XPDIKRMPZNLBAC-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

1-Boc-3-Iodoazetidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment .

Relevant Papers A paper titled “Bifunctional 1‑Boc-3-Iodoazetidine Enhancing Lithium Anode Stability and Rechargeability of Lithium−Oxygen Batteries” discusses the use of this compound in enhancing the stability and rechargeability of lithium-oxygen batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-Iodoazetidine can be synthesized through the iodination of 1-Boc-3-hydroxyazetidine. The reaction involves the use of triphenylphosphine, imidazole, and iodine in toluene. The reaction mixture is heated to reflux and stirred for a few hours, followed by cooling to room temperature and further stirring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and halogenation reactions. The compound is often produced in small quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-Iodoazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its iodine substituent, which makes it highly reactive in substitution and cross-coupling reactions. This reactivity is leveraged in the synthesis of complex molecules and in applications such as battery technology .

Properties

IUPAC Name

tert-butyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDIKRMPZNLBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451431
Record name 1-Boc-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254454-54-1
Record name 1-Boc-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodoazetidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate (prepared as described in Synlett 1998, 379; 5.0 g, 19.9 mmol), and potassium iodide (16.5 g, 99.4 mmol) in N,N-dimethylformamide (25 mL), was heated at 100° C. for 42 h. The cooled mixture was partitioned between water and ethyl acetate, and the layers separated. The organic phase was dried over MgSO4, concentrated under reduced pressure and the residue azeotroped with xylene. The crude product was purified by flash column chromatography (dichloromethane as eluant) to give the title compound, 3.26 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL) was added imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol) and iodine (7.36 g, 29.0 mmol). The mixture was heated for 100° C. for 1 h, cooled to room temperature, then poured into sodium bicarbonate aqueous solution (30 mL). Excess triphenylphosphine was destroyed by addition of iodine until iodine coloration persisted in organic layer. The organic layer was separated and washed with saturated sodium thiosulfate aqueous solution, dried over sodium sulfate. The crude product was purified by silica gel column chromatography (hexane-ethyl acetate=9:1 to 1:1) to gave the title compound (5.42 g, 99%) as clear oil.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.5 g, 0.020 mol) in toluene (200 mL) was treated with imidazole (4.08 g, 0.060 mol), triphenylphosphine (0.60 g, 0.040 mol), and iodine (7.62 g, 0.030 mol). The mixture was heated at 100° C. for 1 h. It was then cooled to room temperature and poured into saturated NaHCO3 solution (30 mL). Excess triphenylphosphine was destroyed by addition of iodine until iodine coloration persisted in organic layer. The mixture was washed with 5% Na2SO3 solution, dried over Na2SO4, and evaporated in vacuo. The residue was purified by silica-gel column chromatography to afford 206a (5.31 g, 93%). MS-ESI: [M+H]+ 284.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-iodoazetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-iodoazetidine
Reactant of Route 3
1-Boc-3-iodoazetidine
Reactant of Route 4
1-Boc-3-iodoazetidine
Reactant of Route 5
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Reactant of Route 6
1-Boc-3-iodoazetidine
Customer
Q & A

Q1: How does 1-Boc-3-iodoazetidine (BIA) enhance the performance of lithium-oxygen batteries?

A1: BIA functions as both a redox mediator (RM) and an additive in lithium-oxygen batteries []. When BIA reacts with lithium metal, it forms lithium iodide (LiI) and lithium-based organometallic compounds []. LiI effectively lowers the charging overpotential, while the in-situ formed organometallic layer on the anode serves two crucial purposes. Firstly, it prevents further reduction of RMs by the lithium metal, mitigating the detrimental "shuttle effect" []. Secondly, this protective layer inhibits the formation of lithium dendrites, enhancing the battery's stability and cycle life [].

Q2: What are the advantages of using this compound in lithium-oxygen batteries compared to conventional approaches?

A2: The use of BIA offers a unique in-situ method for anode protection in lithium-oxygen batteries []. Traditional approaches often involve physically separating the electrodes or employing external additives, which can add complexity and cost. BIA's dual functionality as both a RM and an anode-protecting agent simplifies the battery chemistry and results in significantly improved cycling performance, particularly at high current densities [].

Q3: Besides its application in batteries, what other synthetic applications does this compound have?

A3: this compound serves as a versatile building block in organic synthesis. For example, it can be utilized in copper-catalyzed coupling reactions with arylboronic acids to synthesize aryloxyazetidine derivatives [, ]. This reaction, catalyzed by CuI/L-proline, provides a valuable route to access a variety of azetidine derivatives, which are important structural motifs in medicinal chemistry.

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